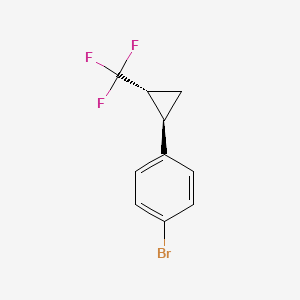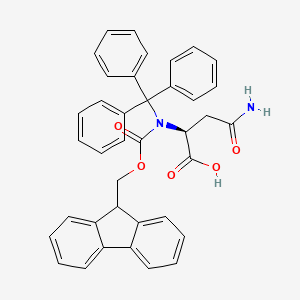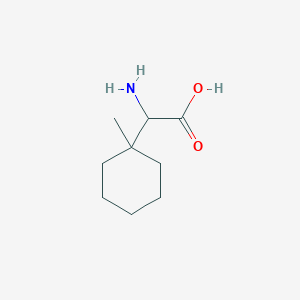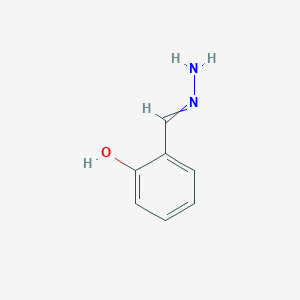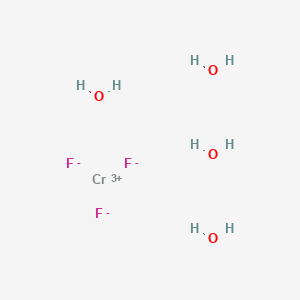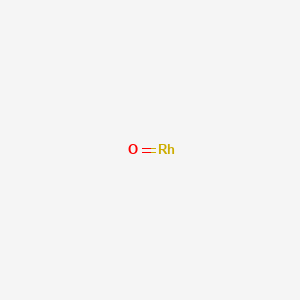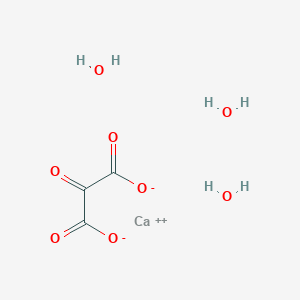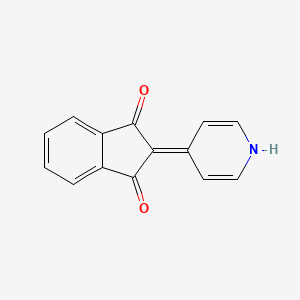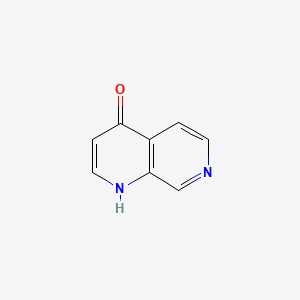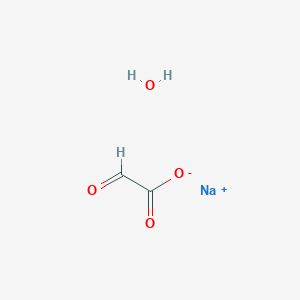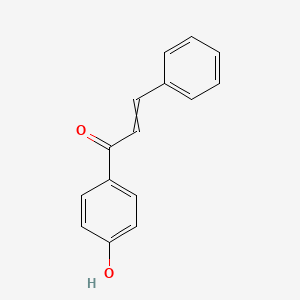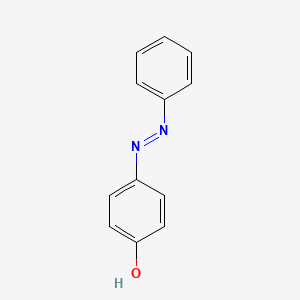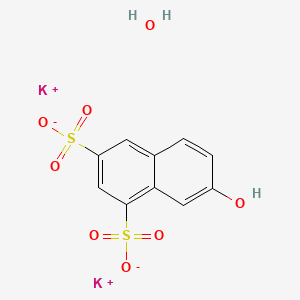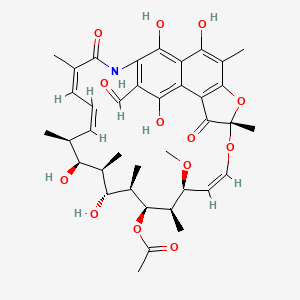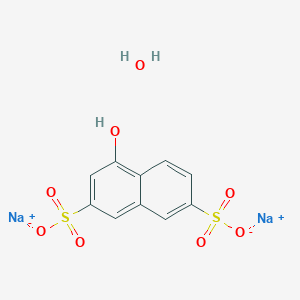
disodium;4-hydroxynaphthalene-2,7-disulfonate;hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disodium;4-hydroxynaphthalene-2,7-disulfonate;hydrate is a chemical compound with the molecular formula C10H6Na2O7S2. It is commonly used in various industrial and research applications due to its unique chemical properties. This compound is known for its role as an intermediate in the production of dyes, pigments, and chelating reagents .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of disodium;4-hydroxynaphthalene-2,7-disulfonate;hydrate typically involves the sulfonation of 4-hydroxynaphthalene. The process begins with the reaction of 4-hydroxynaphthalene with sulfuric acid, leading to the formation of 4-hydroxynaphthalene-2,7-disulfonic acid. This intermediate is then neutralized with sodium hydroxide to produce the disodium salt .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is often obtained as a hydrate, which is then dried and purified for various applications .
化学反应分析
Types of Reactions
Disodium;4-hydroxynaphthalene-2,7-disulfonate;hydrate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form naphthols.
Substitution: The sulfonate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of catalysts.
Major Products Formed
Oxidation: Quinones
Reduction: Naphthols
Substitution: Various substituted naphthalenes
科学研究应用
Disodium;4-hydroxynaphthalene-2,7-disulfonate;hydrate is widely used in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: Used in the visualization of trichothecenes on thin-layer chromatography plates.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Employed in the production of dyes, pigments, and chelating agents
作用机制
The mechanism of action of disodium;4-hydroxynaphthalene-2,7-disulfonate;hydrate involves its interaction with various molecular targets. The sulfonate groups enhance its solubility in water, allowing it to interact with biological molecules. The hydroxyl group can form hydrogen bonds, facilitating its binding to specific targets. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
相似化合物的比较
Similar Compounds
- Disodium 1-naphthol-3,6-disulfonate
- 4,5-Dihydroxynaphthalene-2,7-disulfonic acid disodium salt
- Chromotropic acid disodium salt dihydrate
Uniqueness
Disodium;4-hydroxynaphthalene-2,7-disulfonate;hydrate is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical properties. Its combination of hydroxyl and sulfonate groups makes it particularly useful in applications requiring high solubility and reactivity .
属性
IUPAC Name |
disodium;4-hydroxynaphthalene-2,7-disulfonate;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O7S2.2Na.H2O/c11-10-5-8(19(15,16)17)4-6-3-7(18(12,13)14)1-2-9(6)10;;;/h1-5,11H,(H,12,13,14)(H,15,16,17);;;1H2/q;2*+1;/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNIHPYLVMUUPO-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2C=C1S(=O)(=O)[O-])S(=O)(=O)[O-])O.O.[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Na2O8S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
